molecular formula C25H25FN2O4 B265132 (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate

(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate

Cat. No. B265132
M. Wt: 436.5 g/mol
InChI Key: YATTWUOZNIMHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BF-DDE, and it is a derivative of the pyrrolidine-based compound DDE. BF-DDE has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of BF-DDE is not fully understood. However, studies have shown that it is able to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
BF-DDE has been found to possess a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, BF-DDE has been shown to have anti-inflammatory and anti-oxidant effects. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of BF-DDE is its potent anti-cancer properties. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of BF-DDE is its toxicity. Studies have shown that BF-DDE can be toxic to normal cells at high concentrations, which may limit its potential use in the clinic.

Future Directions

There are several future directions for the study of BF-DDE. One area of research is the development of new cancer treatments based on BF-DDE. Another area of research is the investigation of its potential use in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of BF-DDE, which may lead to the development of more targeted and effective treatments.

Synthesis Methods

The synthesis of BF-DDE involves the reaction of DDE with benzofuran-2-carbaldehyde in the presence of a base catalyst. The resulting product is then treated with diethylamine and trifluoroacetic acid to yield the final compound. This method has been optimized to produce high yields of pure BF-DDE, making it suitable for large-scale synthesis.

Scientific Research Applications

BF-DDE has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for BF-DDE is in the field of cancer research. Studies have shown that BF-DDE has potent anti-cancer properties, and it is able to induce apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer treatments.

properties

Product Name

(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate

Molecular Formula

C25H25FN2O4

Molecular Weight

436.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-2-(3-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C25H25FN2O4/c1-3-27(4-2)12-13-28-22(17-9-7-10-18(26)14-17)21(24(30)25(28)31)23(29)20-15-16-8-5-6-11-19(16)32-20/h5-11,14-15,22,30H,3-4,12-13H2,1-2H3

InChI Key

YATTWUOZNIMHSR-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)F

Canonical SMILES

CC[NH+](CC)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)F

Origin of Product

United States

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